4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclopropyl group, a pyrazolo[1,5-a]pyrazine core, and two morpholine moieties. Its distinct chemical architecture makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl group and the morpholine moieties. Common reagents used in these reactions include cyclopropylamine, pyrazine derivatives, and morpholine. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution may result in various functionalized derivatives .
Scientific Research Applications
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine stands out due to its dual morpholine moieties, which may enhance its solubility, stability, and biological activity.
Properties
Molecular Formula |
C18H23N5O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H23N5O3/c24-18(21-5-8-25-9-6-21)16-12-22(7-10-26-16)17-15-11-14(13-1-2-13)20-23(15)4-3-19-17/h3-4,11,13,16H,1-2,5-10,12H2 |
InChI Key |
HQSJEOMZDNZPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCOC(C4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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